molecular formula C14H16P2 B13734878 Diphenyl(2-phosphinoethyl)phosphine CAS No. 34664-50-1

Diphenyl(2-phosphinoethyl)phosphine

Katalognummer: B13734878
CAS-Nummer: 34664-50-1
Molekulargewicht: 246.22 g/mol
InChI-Schlüssel: XWJKRFKGNPZFPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenyl(2-phosphinoethyl)phosphine is an organophosphorus compound with the molecular formula C14H16P2. It is a tertiary phosphine, characterized by the presence of two phenyl groups and a 2-phosphinoethyl group attached to a central phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diphenyl(2-phosphinoethyl)phosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 2-bromoethylphosphine under controlled conditions. The reaction typically requires a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Diphenyl(2-phosphinoethyl)phosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Diphenyl(2-phosphinoethyl)phosphine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which diphenyl(2-phosphinoethyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that can facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diphenyl(2-phosphinoethyl)phosphine is unique due to the presence of the 2-phosphinoethyl group, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in applications requiring specific ligand characteristics .

Eigenschaften

CAS-Nummer

34664-50-1

Molekularformel

C14H16P2

Molekulargewicht

246.22 g/mol

IUPAC-Name

diphenyl(2-phosphanylethyl)phosphane

InChI

InChI=1S/C14H16P2/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2

InChI-Schlüssel

XWJKRFKGNPZFPE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(CCP)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.